N-(2-Methoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide
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Overview
Description
N-(2-Methoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyaniline with a suitable sulfonyl chloride under basic conditions to form the methoxyphenyl sulfonamide intermediate.
Hydrazinecarbonyl Formation: The intermediate is then reacted with hydrazine derivatives to form the hydrazinecarbonyl moiety.
Piperidine Derivative Addition: Finally, the piperidine derivative is introduced under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl moiety.
Reduction: Reduction reactions could target the hydrazinecarbonyl group.
Substitution: The sulfonamide group may participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or hydrazines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antibacterial or antifungal agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis in bacteria. The piperidine moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)sulfonamide: Lacks the hydrazinecarbonyl and piperidine moieties.
N-(1-Methylpiperidin-4-ylidene)hydrazinecarbonylmethanesulfonamide: Lacks the methoxyphenyl group.
Uniqueness
The unique combination of the methoxyphenyl, hydrazinecarbonyl, and piperidine moieties in N-(2-Methoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide provides a distinct chemical profile that may offer enhanced biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C16H24N4O4S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C16H24N4O4S/c1-19-10-8-13(9-11-19)17-18-16(21)12-20(25(3,22)23)14-6-4-5-7-15(14)24-2/h4-7H,8-12H2,1-3H3,(H,18,21) |
InChI Key |
ZZEUNFLEEFTZTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)CC1 |
Origin of Product |
United States |
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